molecular formula C8H6BrFO B12393472 Ethyl cinnamate-d4

Ethyl cinnamate-d4

Cat. No.: B12393472
M. Wt: 221.06 g/mol
InChI Key: ZJFWCELATJMDNO-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Cinnamate-d4 is a stable isotope-labeled analog of ethyl cinnamate, where four hydrogen atoms have been replaced by deuterium. This compound is primarily valued in research as an internal standard for mass spectrometry-based quantitative analysis, enabling precise measurement of the native compound in complex biological matrices. This is critical for accurate pharmacokinetic, metabolic, and biodistribution studies. Ethyl cinnamate, the parent compound, is a naturally occurring ester found in sources like Kaempferia galanga L. and is used in fragrances and flavors . Recent pharmacological research on ethyl cinnamate has revealed promising anti-tumor properties. A 2024 study demonstrated that it suppresses tumor growth in colorectal cancer by inhibiting angiogenesis through the attenuation of the VEGFR2 signaling pathway . Furthermore, ethyl cinnamate derivatives have shown significant bioactivity as high-efficacy acaricides . Beyond life sciences, ethyl cinnamate also finds application in industrial processes, where it can function as a plasticizer in polymer production or as a chemical intermediate . The structural integrity and high isotopic purity of our this compound ensure reliable and reproducible results in advanced analytical methods. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrFO

Molecular Weight

221.06 g/mol

IUPAC Name

2-bromo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2/i1D,2D,3D,4D

InChI Key

ZJFWCELATJMDNO-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)CBr)[2H])[2H])F)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)F

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation in Ethyl Cinnamate

Regioselective Deuteration Strategies for the Cinnamoyl Moiety

Achieving regioselectivity in the deuteration of the cinnamoyl portion of ethyl cinnamate (B1238496) is paramount for targeted applications. The vinylic protons at the α and β positions of the unsaturated ester are the primary targets for deuterium (B1214612) incorporation.

Catalytic Hydrogen-Deuterium Exchange Protocols

Catalytic hydrogen-deuterium (H-D) exchange reactions represent a powerful and direct method for introducing deuterium. researchgate.net These protocols often utilize transition metal catalysts to facilitate the exchange between C-H bonds and a deuterium source.

Palladium and Platinum Catalysis: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are effective catalysts for the deuteration of aromatic compounds and alkenes. thalesnano.comresearchgate.net For instance, the use of a Pt/C catalyst in D₂O under a hydrogen atmosphere has been shown to be effective for the deuteration of electron-rich aromatic nuclei. jst.go.jp While direct deuteration of the ethyl cinnamate double bond can be achieved, controlling the selectivity to avoid reduction of the double bond is a key challenge. thalesnano.com One approach to enhance selectivity involves using a less active catalyst, such as 5% Pd/BaSO₄, which can favor deuteration of the double bond over the phenyl ring. thalesnano.com In some systems, a combination of Pd/C and Pt/C catalysts has been used for H-D exchange reactions of alkyl-substituted aromatic compounds. jst.go.jp

Iridium and Rhodium Catalysis: Iridium-based catalysts, such as pincer iridium complexes, have been employed for transfer deuteration of unsaturated carbon-carbon bonds using deuterated ethanol (B145695) (C₂D₅OD) as the deuterium source. marquette.edu This method can lead to the formation of dideuterated alkanes from alkene substrates. marquette.edu Rhodium-catalyzed transfer deuteration, facilitated by Ti(III), has been demonstrated for ethyl cinnamate, yielding the α,β-dideuterated ester. marquette.edu The reaction proceeds through a rhodium deuteride (B1239839) species. marquette.edu

Nickel Catalysis: Nickel-catalyzed asymmetric transfer deuteration of α,β-unsaturated esters has been reported, utilizing a nickel/DuPhos catalyst with D₂O as the deuterium source. marquette.edu This method allows for the installation of deuterium at both the α- and β-positions with high yields and good to excellent enantiomeric excess. marquette.edu The proposed mechanism involves the formation of a nickel deuteride complex. marquette.edu

Base-Mediated Deuteration Reactions

Base-catalyzed H-D exchange provides an alternative route for deuteration, particularly at positions with increased acidity.

α-Carbon Deuteration: The α-vinyl hydrogen of ethyl cinnamate can be exchanged for deuterium in the presence of a catalytic amount of sodium ethoxide in deuterioethanol. acs.orgacs.org This reaction has been shown to be specific to the α-position. acs.org The mechanism is thought to involve the reversible addition of the ethoxide to the double bond. acs.org

Use of Strong Bases: For less acidic protons, stronger bases or more forcing conditions may be necessary. For instance, the use of KOtBu in DMSO-d₆ has been employed for the deuteration of nitrogen-containing heterocycles, proceeding via deprotonation by the dimsyl anion. d-nb.info While not directly applied to ethyl cinnamate in the literature reviewed, this approach highlights the potential of strong base systems for deuterating less activated C-H bonds.

Stereoselective Deuteration Approaches for Cinnamates

The development of stereoselective methods for deuterium incorporation is crucial for probing the stereochemical course of biochemical reactions and for creating chiral-at-deuterium centers.

Enzyme-catalyzed reactions offer a high degree of stereoselectivity. For instance, studies with phenylalanine ammonia-lyase (PAL) have shown that the elimination of ammonia (B1221849) from phenylalanine to form trans-cinnamic acid is a stereospecific process. semanticscholar.org While this is a biosynthetic route, it underscores the potential of biocatalysis in achieving stereocontrolled deuteration. Modern biocatalytic methods, using enzymes like ene-reductases and alcohol dehydrogenases, can achieve selective deuteration of C=C and C=O bonds. nih.gov

In synthetic chemistry, asymmetric transfer deuteration using chiral catalysts, such as the nickel/DuPhos system mentioned earlier, provides a route to enantiomerically enriched deuterated cinnamates. marquette.edu

Deuteration of the Ethyl Ester Component

Incorporating deuterium into the ethyl group of ethyl cinnamate offers another layer of isotopic labeling. This can be achieved either by building the ester from a deuterated precursor or by direct exchange on the pre-formed ester.

Synthesis via Deuterated Ethanol Precursors

A straightforward and common method for preparing ethyl-d₅-cinnamate is through the esterification of cinnamic acid with deuterated ethanol (CD₃CD₂OD). google.comjustia.com This can be accomplished using standard esterification procedures, such as Fischer esterification with an acid catalyst like sulfuric acid. vulcanchem.comorgsyn.org This approach ensures that the entire ethyl group is perdeuterated. The synthesis of deuterated ethanol itself can be achieved by the reduction of acetic acid or its derivatives with D₂ gas in the presence of a transition metal catalyst. google.comjustia.com

The use of deuterated ethanol as a solvent and deuterium source is also a key feature in some of the catalytic deuteration methods for the cinnamoyl moiety, which can lead to deuteration at multiple sites if not carefully controlled. marquette.eduacs.org

Direct Deuteration of the Ester Alkyl Chain

Direct H-D exchange on the alkyl chain of an ester is generally more challenging than at the α- or β-positions of the cinnamoyl group due to the lower acidity of the sp³ C-H bonds. However, certain catalytic systems can facilitate this transformation.

Ruthenium-catalyzed deuteration using D₂O has been shown to be effective for the regioselective deuteration of alcohols at the α-position. google.comjustia.com While not a direct deuteration of the ester's ethyl group, this methodology is relevant for the synthesis of the deuterated ethanol precursor.

For the direct exchange on the ester, conditions that promote C-H activation are necessary. Platinum group metal catalysts, under certain conditions, can catalyze the H-D exchange on alkyl chains, although this is often accompanied by deuteration at other sites. jst.go.jp

Interactive Data Table: Catalytic Systems for Deuteration

Catalyst SystemDeuterium SourceTarget Site(s)Key Features
Rh-catalyst / Ti(III)D₂Oα,β-positionsTransfer deuteration, 72% yield for dideuterated ester. marquette.edu
Nickel / DuPhosD₂Oα,β-positionsAsymmetric transfer deuteration, high yields and ee. marquette.edu
(BQ-NCOP)IrHClC₂D₅ODC=C double bondTransfer deuteration to form dideuterated alkane. marquette.edu
5% Pd/BaSO₄D₂C=C double bondSelective deuteration of the double bond over the phenyl ring. thalesnano.com
Sodium EthoxideDeuterioethanolα-positionBase-catalyzed, specific to the α-vinyl hydrogen. acs.orgacs.org
Pt/CD₂O / H₂Aromatic ringEffective for electron-rich aromatic nuclei. jst.go.jp

Advanced Synthetic Procedures and Optimized Reaction Conditions

The synthesis of ethyl cinnamate-d4, a deuterated isotopologue of ethyl cinnamate, employs specialized techniques to introduce deuterium atoms at specific molecular positions. These methods are designed to be efficient and provide high isotopic purity.

Microwave-Assisted Deuteration Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of deuteration, microwave energy can be applied to classical reactions like Fischer esterification or Horner-Wadsworth-Emmons to synthesize deuterated ethyl cinnamate. nih.govnsf.gov

For instance, a microwave-assisted Fischer esterification can be adapted by using deuterated starting materials. Reacting trans-cinnamic acid with a deuterated ethanol source (e.g., ethanol-d6) in the presence of an acid catalyst under microwave irradiation can produce ethyl cinnamate with deuterium labels on the ethyl group. nsf.gov Similarly, the Horner-Wadsworth-Emmons reaction, which synthesizes ethyl cinnamates from aldehydes and phosphonates, can be performed under microwave conditions with deuterated reagents to achieve labeling. nih.gov This method offers a green and efficient route with good chemical yields. nih.gov

Below is a table outlining optimized conditions for a microwave-assisted synthesis, adapted for deuteration based on reported methods for the non-labeled compound. nsf.gov

Table 1: Optimized Conditions for Microwave-Assisted Deuterated Synthesis

Parameter Value
Reaction Type Fischer Esterification
Deuterated Reagent Ethanol-d6
Co-reactant trans-Cinnamic Acid
Catalyst p-Toluenesulfonic acid (pTSA)
Temperature 110 °C
Reaction Time 2 minutes

| Reported Yield (non-deuterated) | 91% |

Sonochemical Enhancements in Deuterated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient pathway for synthesizing deuterated compounds. The formation of acoustic cavitations creates localized high-pressure and high-temperature zones, which can significantly enhance reaction rates. Research has demonstrated that the synthesis of ethyl cinnamate via Fischer esterification is highly efficient when assisted by ultrasonic waves, achieving excellent yields in a significantly reduced timeframe compared to classical methods. uns.ac.idscispace.com

To produce this compound, this method would involve the esterification of cinnamic acid with a deuterated form of ethanol, catalyzed by an acid like concentrated sulfuric acid, all while being irradiated with ultrasound. scispace.com This approach is noted for its efficiency and speed, making it a valuable technique for preparing isotopically labeled esters. scispace.com

The following table summarizes findings from the sonochemical synthesis of ethyl cinnamate, which can be directly applied to its deuterated counterpart. scispace.com

Table 2: Sonochemical Synthesis of Ethyl Cinnamate

Parameter Value/Description
Reactant 1 Cinnamic Acid
Reactant 2 (Deuterated) Ethanol-d6
Catalyst Concentrated Sulfuric Acid
Method Ultrasonic Bath
Reaction Time 40 minutes
Reported Yield (non-deuterated) 96.61%

| Product Identification | Infrared Spectrophotometry, GC-MS |

Novel Catalyst Systems for Deuterium Exchange

The regioselective introduction of deuterium into the ethyl cinnamate molecule is often accomplished through the use of specialized catalyst systems. These catalysts facilitate hydrogen-deuterium exchange (H/D exchange) reactions at specific positions on the substrate, such as the alkene carbons or the aromatic ring.

Several catalytic strategies have been developed:

Base-Catalyzed Exchange : A base-catalyzed H/D exchange can introduce a deuterium atom at the α-vinyl hydrogen position of ethyl cinnamate. researchgate.netsci-hub.se

Palladium Catalysis : Palladium on carbon (Pd/C) has been used for the reductive deuteration of the double bond in cinnamates using sodium borodeuteride (NaBD₄) and deuterated acetic acid (AcOD), resulting in 2,3-dideuterio-arylpropionates. researchgate.net More advanced palladium systems are also used for the late-stage, nondirected C-H deuteration of the arene (phenyl) portion of molecules, using heavy water (D₂O) as the deuterium source. acs.org

Ruthenium Catalysis : Ruthenium complexes have been investigated for mediating H/D exchange. For example, certain carbonylhydridoruthenium(II) complexes can facilitate exchange with deuterium oxide at the β-position of aromatic α,β-unsaturated esters. sci-hub.se Cationic ruthenium hydride complexes have also been studied extensively in coupling reactions involving ethyl cinnamate, where deuterium isotope effects are a key area of mechanistic investigation. nih.govnih.gov

Table 3: Comparison of Catalyst Systems for Deuteration

Catalyst System Target Position(s) Deuterium Source Reaction Type
Organic Superbase (e.g., P4-t-Bu) α-alkene CD₃OD / DMSO-d6 H/D Exchange sci-hub.se
Pd/C α,β-alkene NaBD₄ / AcOD Reductive Deuteration researchgate.net
Pd(OAc)₂ with Ligands Phenyl Ring (Arene C-H) D₂O C-H Deuteration acs.org

| Ruthenium Hydride Complex | β-alkene | D₂O | H/D Exchange sci-hub.se |

Assessment of Isotopic Purity and Deuterium Enrichment

Following the synthesis of this compound, it is imperative to determine the isotopic purity and the degree of deuterium enrichment. This assessment validates the success of the synthetic method and quantifies the extent of deuterium incorporation. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR spectroscopy is a direct method for determining both the location and level of deuteration. The incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction (depression) of the corresponding proton signal in the ¹H NMR spectrum. rsc.org By comparing the integration of the diminished proton signal to that of a non-deuterated, stable internal standard or another unaffected proton signal within the molecule, the percentage of deuterium enrichment at that specific site can be calculated. acs.orgrsc.org However, quantitative measurements using carbon-13 NMR can be complicated by the different nuclear Overhauser effects (NOE) for carbon nuclei bonded to deuterium versus hydrogen. core.ac.uk

| GC-MS | Separates compounds by chromatography and identifies them by their mass spectrum. scispace.com | Confirmation of molecular weight; relative abundance of the deuterated product. |

Advanced Spectroscopic and Spectrometric Characterization of Ethyl Cinnamate D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Distribution

NMR spectroscopy is an indispensable technique for the structural analysis of organic molecules. In the case of isotopically labeled compounds like Ethyl cinnamate-d4, various NMR methods can be employed to confirm the position and extent of deuterium (B1214612) incorporation.

High-Resolution Deuterium NMR (²H NMR) for Positional Analysis

High-resolution Deuterium NMR (²H or D-NMR) spectroscopy directly observes the deuterium nuclei, providing unambiguous information about the location of the deuterium labels within the molecule. For this compound, where the deuterium atoms are typically located on the aromatic ring, the ²H NMR spectrum would exhibit signals corresponding to these positions. The chemical shifts in ²H NMR are identical to those in ¹H NMR, allowing for direct correlation. blogspot.com

In a hypothetical this compound labeled at the ortho- and meta-positions of the phenyl ring, the ²H NMR spectrum would show distinct resonances for these deuterons. The absence of signals corresponding to other positions would confirm the specific labeling pattern. The natural abundance of deuterium is very low (about 0.015%), so the signals observed in the ²H NMR spectrum of a deuterated compound are overwhelmingly from the enriched sites. blogspot.com

Table 1: Hypothetical ²H NMR Data for this compound in CDCl₃

PositionChemical Shift (δ, ppm)
Ortho-Deuterons7.5
Meta-Deuterons7.4

Note: The chemical shifts are estimated based on typical ¹H NMR values for ethyl cinnamate (B1238496).

Quantitative Proton NMR (¹H NMR) for Deuteration Degree Determination

Quantitative ¹H NMR (qNMR) is a precise method to determine the degree of deuteration. By comparing the integral of a proton signal from a non-deuterated part of the molecule (e.g., the ethyl group) to the integrals of the remaining protons on the aromatic ring, the percentage of deuterium incorporation can be calculated. ox.ac.ukbipm.org

For instance, in a sample of this compound, the signals for the ethyl protons (-CH₂- and -CH₃) would serve as an internal reference. The reduction in the integral intensity of the aromatic proton signals, when compared to a non-deuterated standard, directly correlates to the extent of deuteration. For a fully deuterated d4 sample, the aromatic proton signals would be significantly diminished or absent. The presence of small residual proton signals at the deuterated positions can also be quantified to determine isotopic purity. imreblank.ch

Table 2: Illustrative ¹H NMR Data for a Partially Deuterated this compound Sample

ProtonChemical Shift (δ, ppm)MultiplicityIntegration (Non-deuterated)Integration (Partially Deuterated)Degree of Deuteration (%)
Vinylic (β)7.68d1H1H0
Aromatic (ortho)7.52m2H0.2H90
Aromatic (meta, para)7.38m3H1.1H63 (average)
Vinylic (α)6.44d1H1H0
Methylene (-OCH₂-)4.27q2H2H0
Methyl (-CH₃)1.34t3H3H0

Note: Data is illustrative. The degree of deuteration is calculated as [(Integral(non-deuterated) - Integral(deuterated)) / Integral(non-deuterated)] * 100.

Carbon-13 NMR (¹³C NMR) and Isotopic Shifts

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. When a proton is replaced by a deuteron (B1233211), it can induce small changes in the chemical shifts of the attached carbon and adjacent carbons. These are known as deuterium isotope effects. srce.hrnih.gov The most significant effect is the one-bond isotope effect (¹ΔC), which typically causes an upfield shift (to lower ppm) for the carbon directly bonded to the deuterium. Two-bond (²ΔC) and three-bond (³ΔC) isotope effects are generally smaller. nih.gov

In this compound, the carbons of the phenyl ring bearing deuterium atoms would exhibit these upfield shifts. The multiplicity of these carbon signals in a proton-coupled ¹³C NMR spectrum would also change from a doublet (for C-H) to a triplet (for C-D) due to coupling with the spin-1 deuterium nucleus.

Table 3: Expected ¹³C NMR Isotopic Shifts for this compound

CarbonTypical Chemical Shift (δ, ppm)Expected Isotope Shift (Δδ, ppm)
C-ortho128.5Upfield shift
C-meta129.0Upfield shift
C-para130.5Minimal to no shift
C-ipso134.5Minimal to no shift

Note: The magnitude of the isotope shift is typically small, on the order of 0.1-0.5 ppm for a one-bond effect. imreblank.ch

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity and Labeling Confirmation

Two-dimensional (2D) NMR techniques are crucial for confirming the structural integrity and the precise location of isotopic labels.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In this compound, a COSY spectrum would confirm the connectivity within the ethyl group and between the vinylic protons. The absence of cross-peaks between the remaining aromatic protons and the deuterated positions would further confirm the labeling pattern. libretexts.orggithub.io

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. For this compound, the aromatic carbons that have been deuterated will not show a correlation peak in the HSQC spectrum, providing definitive evidence of the deuterium substitution at those specific positions. The remaining C-H pairs in the molecule will show the expected correlations. github.iopressbooks.pub

Mass Spectrometry (MS) for Isotopic Fidelity and Fragmentation Pathways

Mass spectrometry is a key technique for confirming the molecular weight of the deuterated compound and for studying its fragmentation patterns, which can be influenced by the presence of deuterium atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. researchgate.net For this compound, HRMS would confirm the incorporation of four deuterium atoms by showing a molecular ion peak corresponding to the exact mass of C₁₁H₈D₄O₂.

Table 4: Precise Mass Comparison of Ethyl Cinnamate and this compound

CompoundFormulaMonoisotopic Mass (Da)
Ethyl cinnamateC₁₁H₁₂O₂176.08373
This compoundC₁₁H₈D₄O₂180.10883

The fragmentation pattern of this compound in the mass spectrometer will be similar to that of the unlabeled compound, but the masses of fragments containing the deuterated phenyl ring will be shifted by four mass units. For example, the loss of the ethoxy group (-OC₂H₅) would result in a fragment ion with a higher m/z value compared to the corresponding fragment from the non-deuterated molecule. Studying these fragmentation pathways can provide further confirmation of the location of the deuterium labels. miamioh.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation of Deuterated Ions

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of molecules by analyzing the fragmentation patterns of their ions. In the case of this compound, MS/MS is used to confirm the location of the deuterium atoms and to understand how their presence alters the molecule's fragmentation pathways compared to its non-deuterated counterpart.

When subjected to electron ionization (EI), ethyl cinnamate produces a characteristic mass spectrum. The molecular ion peak [M]⁺ for unlabeled ethyl cinnamate (C₁₁H₁₂O₂) is observed at a mass-to-charge ratio (m/z) of 176. nih.govmassbank.eu The fragmentation of esters typically involves cleavages at the C-O bond of the ester group and rearrangements. libretexts.org Key fragments for ethyl cinnamate include ions at m/z 131 (loss of the ethoxy group, -OCH₂CH₃), m/z 103 (loss of the carboxyl ethyl group, -COOCH₂CH₃), and m/z 77 (the phenyl group). massbank.eu

For this compound, the molecular ion peak will be shifted by +4, appearing at m/z 180. The exact fragmentation pattern will depend on the position of the four deuterium atoms. Assuming the deuteration is on the phenyl ring (C₆D₄H), the resulting fragments containing the phenyl group will show a corresponding mass shift. For instance, the fragment corresponding to the phenyl group would appear at m/z 81 (C₆D₄H⁺) instead of m/z 77. The fragment from the loss of the ethoxy group would be observed at m/z 135.

The table below illustrates the expected primary fragments for Ethyl cinnamate and a hypothetical this compound (with deuteration on the phenyl ring) in an MS/MS experiment.

Fragment DescriptionFormula of Fragment (Undeuterated)m/z (Undeuterated)Formula of Fragment (Phenyl-d4)m/z (Phenyl-d4)
Molecular Ion[C₁₁H₁₂O₂]⁺176[C₁₁H₈D₄O₂]⁺180
Loss of Ethoxy Radical[C₉H₇O]⁺131[C₉H₃D₄O]⁺135
Cinnamoyl Cation[C₇H₇]⁺103[C₇H₃D₄]⁺107
Phenyl Cation[C₆H₅]⁺77[C₆HD₄]⁺81

This table presents hypothetical data based on common fragmentation patterns of esters and known principles of mass spectrometry.

Isotope Ratio Mass Spectrometry for Enrichment Verification

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to determine the isotopic composition of elements within a sample. fmach.it For deuterated compounds like this compound, IRMS is the gold standard for verifying the degree of deuterium enrichment. This is crucial for applications where a high and known level of isotopic labeling is required.

The technique typically involves the combustion or pyrolysis of the sample to convert the compound into simple gases (e.g., H₂ and CO₂). These gases are then introduced into the mass spectrometer, which precisely measures the ratio of the heavier isotope to the lighter isotope (e.g., ²H/¹H). researchgate.net The results are often expressed in the delta (δ) notation, representing the deviation of the sample's isotope ratio from that of a standard reference material (like Vienna Standard Mean Ocean Water, VSMOW, for hydrogen isotopes).

For this compound, a high level of enrichment would result in a significantly high δ²H value. By comparing the measured isotope ratio to the theoretical ratio for the desired level of deuteration, the isotopic enrichment can be accurately quantified. Studies on the related compound methyl cinnamate have demonstrated the utility of IRMS in distinguishing between natural and synthetic samples based on their ²H/¹H and ¹³C/¹²C ratios. nih.gov

The following table shows hypothetical IRMS data for verifying the enrichment of a batch of this compound.

Sample IDDescriptionMeasured δ²H (‰ vs. VSMOW)Calculated Enrichment (%)
EC-StdStandard Ethyl Cinnamate-1500
EC-d4-Batch1Synthesized this compound+2,500,00098.5
EC-d4-Batch2Synthesized this compound+2,450,00097.2

This table contains hypothetical data to illustrate the application of IRMS for enrichment verification. Actual δ²H values can be extremely large for highly enriched samples.

Vibrational Spectroscopy (FT-IR, Raman) for Deuterium-Induced Vibrational Mode Shifts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable decrease in the frequency of the corresponding vibrational modes. This isotopic shift is a powerful tool for assigning specific vibrational bands and confirming deuteration. rsc.org

The FT-IR spectrum of ethyl cinnamate displays characteristic absorption bands. researchgate.net The most significant shifts upon deuteration are expected for C-H stretching and bending vibrations. For example, if the deuterium atoms are on the phenyl ring, the aromatic C-H stretching vibrations, typically found in the 3100-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at a lower frequency (approximately 2300-2200 cm⁻¹). The relationship can be approximated by the formula: ν_CD ≈ ν_CH / √2.

Raman spectroscopy provides complementary information. The Raman spectrum of neat ethyl cinnamate shows a strong peak around 1638 cm⁻¹, which is characteristic of the C=C stretching of the vinyl group. dtic.mil Aromatic ring vibrations are also prominent. Deuteration of the phenyl ring would cause shifts in the ring breathing modes and other vibrations involving the deuterated positions.

The table below summarizes the expected vibrational mode shifts for this compound (assuming deuteration on the phenyl ring).

Vibrational ModeTypical Wavenumber (cm⁻¹) in Ethyl CinnamateExpected Wavenumber (cm⁻¹) in Phenyl-d4Spectroscopic Method
Aromatic C-H Stretch~3060~2280FT-IR, Raman
Vinylic C-H Stretch~30303030 (no shift)FT-IR, Raman
C=O Stretch (Ester)~1710 davcollegekanpur.ac.in~1710 (minor shift)FT-IR, Raman
C=C Stretch (Vinyl)~1638 dtic.mil~1635 (minor shift)FT-IR, Raman
Aromatic C=C Stretch~1600, 1580Shifted to lower frequencyFT-IR, Raman
Aromatic C-H Out-of-Plane Bend~768, 687Shifted to lower frequencyFT-IR

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Isomerism with Deuteration

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Cinnamates are effective UV filters because their conjugated system, encompassing the phenyl ring, the vinyl group, and the carbonyl group, absorbs strongly in the UV region. nih.gov The UV-Vis spectrum of ethyl cinnamate in a solvent like methanol (B129727) typically shows a strong absorption maximum (λmax) around 270-310 nm, corresponding to a π → π* transition. nih.govrsc.org

The effect of deuteration on electronic spectra, known as the electronic isotope effect, is generally very small. This is because the electronic energy levels are primarily determined by the arrangement of electrons and nuclei, and are less sensitive to changes in nuclear mass compared to vibrational energy levels. However, subtle shifts in the absorption bands (vibronic bands) can sometimes be observed. These shifts arise because the zero-point vibrational energy of the deuterated molecule is lower in both the ground and excited electronic states.

While UV-Vis spectroscopy is not a primary method for confirming deuteration due to the small magnitude of the effect, it is useful for confirming the integrity of the chromophore and for studying E/Z (trans/cis) isomerism. Both isomers have distinct UV-Vis spectra, and this technique can be used to monitor isomerization, which is unlikely to be significantly affected by deuteration.

The table below shows typical UV-Vis absorption data for ethyl cinnamate and the anticipated subtle changes for its deuterated analog.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Expected λmax for -d4 (nm)
(E)-Ethyl CinnamateMethanol~278 nih.gov~21,000~278 (negligible shift)

The expected shift in λmax upon deuteration is typically less than 1 nm and often not resolved in standard laboratory spectra.

Applications of Ethyl Cinnamate D4 in Advanced Analytical Chemistry

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analysis

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry-based analysis. Ethyl cinnamate-d4, a deuterated form of ethyl cinnamate (B1238496), serves as an ideal SIL-IS for the accurate quantification of its non-labeled counterpart in various complex matrices. The use of SIL-IS, like this compound, is a form of isotope dilution analysis which is a widespread and preferred technique in liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comoup.com The fundamental principle lies in the near-identical physicochemical properties of the deuterated and non-deuterated compounds, which ensures they behave similarly during sample preparation, chromatography, and ionization. oup.com

Development of Robust Chromatographic-Mass Spectrometric Methods (GC-MS, LC-MS/MS)

The development of robust and reliable analytical methods is crucial for the accurate quantification of target analytes. The use of this compound as an internal standard is integral to the development of such methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). scientificlabs.iesigmaaldrich.com These techniques are frequently used for the analysis of volatile and semi-volatile compounds, like ethyl cinnamate, in various samples, including food and beverages. scientificlabs.iesigmaaldrich.comnih.gov

In a typical workflow, a known amount of this compound is spiked into the sample prior to extraction and analysis. During GC-MS or LC-MS/MS analysis, the instrument monitors specific mass-to-charge (m/z) ratios for both the analyte (ethyl cinnamate) and the internal standard (this compound). For instance, in a study analyzing flavor compounds, GC-MS was used to identify and quantify various esters, including ethyl cinnamate. cabidigitallibrary.org The use of a deuterated internal standard in such a method would significantly improve the accuracy and reliability of the quantification.

A method for detecting ethyl carbamate (B1207046) in cigarette smoke using LC-MS/MS with a deuterated internal standard highlights the utility of this approach. google.com The quantitative ion pair for the non-deuterated ethyl carbamate was m/z 90.0/62.1, while the deuterated standard had a quantitative ion pair of m/z 95.0/63.2. google.com A similar principle would apply to the analysis of ethyl cinnamate with its d4-labeled internal standard.

Mitigation of Matrix Effects and Ion Suppression in Complex Sample Matrices

One of the most significant challenges in quantitative analysis, especially with LC-MS, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components of the sample matrix, can lead to either suppression or enhancement of the analyte's ionization, resulting in inaccurate quantification. annlabmed.orgcerilliant.com The use of a SIL-IS like this compound is a highly effective strategy to mitigate these matrix effects. annlabmed.orgcerilliant.comusp.org

Because this compound has nearly identical chemical and physical properties to the native ethyl cinnamate, it co-elutes from the chromatographic column at virtually the same time. wuxiapptec.com This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the matrix. wuxiapptec.comannlabmed.org Consequently, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities fluctuate due to matrix effects. annlabmed.org This allows for accurate quantification that is independent of the sample matrix's influence.

Research has shown that for a SIL-IS to be effective, it should have a mass difference of ideally 4-5 Da from the analyte to minimize mass spectrometric cross-talk. wuxiapptec.com The d4 designation in this compound indicates that four hydrogen atoms have been replaced by deuterium (B1214612), providing a sufficient mass difference for clear distinction in the mass spectrometer.

Enhancement of Analytical Accuracy and Precision in Trace Analysis

The use of this compound as an internal standard significantly enhances the accuracy and precision of quantitative analysis, particularly at trace levels. annlabmed.orgnih.gov Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurement. By compensating for variations in sample preparation, injection volume, and instrument response, the SIL-IS ensures that the final calculated concentration is both accurate and precise. annlabmed.org

Several studies have demonstrated the improved accuracy and precision achieved with SIL-IS in various applications. For example, a multiplex UPLC-MS/MS method for quantifying antifungal drugs used deuterated isotopic compounds as internal standards, resulting in high accuracy (intra- and interassay biases of -9.9 to +8.8%) and precision (intra- and interassay coefficients of variation of 1.2 to 11.1%). nih.gov Similarly, a method for analyzing antituberculosis drugs using isotope-labeled internal standards showed excellent accuracy (90.15%–104.62%) and precision (<12.46% RSD). nih.gov These examples underscore the critical role of SIL-IS, such as this compound, in achieving reliable and high-quality analytical data.

Chromatographic Method Development and Optimization for Deuterated Analogs

The successful separation of a deuterated internal standard from its non-deuterated analyte is a critical aspect of method development. While SIL-IS are designed to co-elute with the analyte, slight differences in retention time can occur due to the "isotope effect." oup.comnih.gov Therefore, careful optimization of chromatographic conditions is necessary.

Gas Chromatography (GC) Separation Parameters

Gas chromatography is a powerful technique for separating volatile compounds. lcms.cz The separation of deuterated and non-deuterated isotopologues is influenced by the choice of the stationary phase and the temperature program. nih.gov Studies have shown that nonpolar stationary phases often result in an "inverse isotope effect," where the heavier, deuterated compound elutes slightly earlier than its lighter counterpart. lcms.cznih.gov Conversely, polar stationary phases tend to exhibit a "normal isotope effect," with the deuterated compound eluting later. nih.gov

For the separation of aromatic compounds like ethyl cinnamate, a phenyl-substituted polydimethylsiloxane (B3030410) phase may be suitable. nih.gov The selection of the GC column is critical; for instance, a study comparing different columns for isotopic separations found that SPB-5, SPB-35, and SPB-50 columns were effective for various isotopic pairs. lcms.cz The temperature program, including the initial temperature, ramp rate, and final temperature, must be optimized to achieve adequate separation without excessively long run times. lcms.czsemanticscholar.org

Table 1: Illustrative GC Separation Parameters

ParameterTypical Setting
ColumnPhenyl-substituted polydimethylsiloxane (e.g., DB-5ms)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min
Injection ModeSplitless
Inlet Temperature250 °C
Oven ProgramInitial temp 60 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min
MS Transfer Line Temp280 °C
Ion Source Temp230 °C

Liquid Chromatography (LC) Methodologies (e.g., HPLC, UPLC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), coupled with mass spectrometry, is widely used for the analysis of a broad range of compounds. acs.orgresearchgate.net For ethyl cinnamate and its deuterated analog, reversed-phase LC is a common approach. nih.govresearchgate.net

In reversed-phase LC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte and internal standard between the stationary and mobile phases. The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation and peak shape. researchgate.netresearchgate.net

UPLC systems, which use smaller particle size columns (typically <2 µm), offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. acs.org A UPLC-MS/MS method for the analysis of deuterated vitamin D analogs utilized a BEH C18 column (2.1x100 mm, 1.7 µm) with a gradient of aqueous formic acid and methanol/acetonitrile. researchgate.net Such a setup would likely be effective for the analysis of this compound.

It is important to note that isotopic effects can also be observed in LC, where deuterated compounds may exhibit slightly different retention times than their non-deuterated counterparts. oup.comnih.gov This effect can be influenced by the mobile phase composition and pH. nih.gov Therefore, careful method development is essential to ensure co-elution or, at a minimum, consistent and reproducible retention time differences between the analyte and the SIL-IS.

Table 2: Illustrative LC Separation Parameters

ParameterTypical Setting
ColumnReversed-phase C18 (e.g., Acquity UPLC BEH C18)
Column Dimensions2.1 x 50 mm, 1.7 µm particle size
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Ionization ModeElectrospray Ionization (ESI), Positive

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Ethyl Cinnamate D4

Kinetic Isotope Effect (KIE) Studies in Organic Reactions

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The study of KIEs, particularly deuterium (B1214612) KIEs (kH/kD), is a cornerstone of mechanistic investigation, providing detailed information about bond-breaking and bond-forming events in the rate-determining step of a reaction. libretexts.orgprinceton.edu This effect arises primarily from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. wikipedia.org

Measurement and Interpretation of Primary Kinetic Isotope Effects

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. utdallas.edu For Ethyl cinnamate-d4, this would involve a reaction where a C-D bond is cleaved in the slowest step. The magnitude of the primary KIE, expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated one (kD), provides critical information.

The measurement of a primary KIE typically involves parallel kinetic experiments on both ethyl cinnamate (B1238496) and this compound under identical conditions. The reaction rates are monitored using techniques like spectroscopy or chromatography. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-limiting step. For instance, in a hypothetical base-catalyzed elimination reaction involving this compound labeled at the alpha-carbon, the cleavage of the α-C-D bond would be the key step.

Table 1: Interpretation of Primary KIE (kH/kD) Values in a Hypothetical Reaction of this compound

Observed kH/kDInterpretation
~1C-D bond is not broken in the rate-determining step.
2 - 8Significant C-D bond cleavage occurs in the rate-determining step. This is considered a "normal" primary KIE. libretexts.org
> 8Suggests quantum tunneling of hydrogen, where the proton passes through the activation barrier rather than over it. This is observed in reactions with very high activation energy barriers. wikipedia.org
< 1An "inverse" KIE, suggesting the C-D bond becomes stiffer or more constrained in the transition state compared to the reactant. This is more common in equilibrium isotope effects. rutgers.edu

Analysis of Secondary Kinetic Isotope Effects for Steric and Electronic Influences

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs (kH/kD values are often between 0.8 and 1.5) but provide valuable information about changes in the local environment of the labeled atom during the reaction. wikipedia.orgprinceton.edu

SKIEs are categorized based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: The deuterium is on the carbon atom undergoing a change in hybridization. For example, if this compound labeled at the carbonyl carbon were to undergo a reaction changing the carbonyl from sp2 to sp3 hybridization (e.g., nucleophilic addition), an α-SKIE would be observed. A kH/kD < 1 (inverse effect) is typical for an sp2 to sp3 change, while a kH/kD > 1 (normal effect) is seen for an sp3 to sp2 change. princeton.edu

β-Secondary KIEs: The deuterium is on a carbon adjacent to the reacting center. These effects are often attributed to hyperconjugation, where the C-D sigma bond helps stabilize an adjacent developing positive charge or p-orbital in the transition state. libretexts.org Because a C-D bond is a poorer electron donor than a C-H bond, kH/kD is typically greater than 1.

By analyzing SKIEs, one can infer steric and electronic changes occurring at the transition state, providing a more complete picture of the reaction mechanism.

Elucidation of Rate-Determining Steps and Transition State Structures

For example, consider the hydrolysis of ethyl cinnamate, which proceeds through a multi-step mechanism. If deuterating the ethyl group of this compound produces no significant KIE, it indicates that the C-H bonds of the ethyl group are not broken in the rate-determining step. However, if a reaction involving the phenyl ring shows a significant KIE when the ring is deuterated, it points to a step involving C-H bond breaking on the ring as being rate-limiting.

Furthermore, the magnitude of the KIE provides clues about the structure of the transition state. A maximal primary KIE is observed when the hydrogen/deuterium is symmetrically transferred between the donor and acceptor atoms in the transition state. princeton.edu A smaller KIE value might indicate an "early" or "late" transition state, where the C-H bond is either only slightly broken or almost completely broken, respectively.

Deuterium Labeling for Tracing Reaction Pathways and Intermediates

Beyond KIEs, deuterium labeling is a powerful method for tracing the fate of atoms and molecular fragments throughout a reaction. By using this compound, where the deuterium acts as a "heavy" tag, researchers can follow the label's position in intermediates and final products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Investigation of C-H Activation Mechanisms

C-H activation is a class of reactions where a stable carbon-hydrogen bond is cleaved, typically with the aid of a metal catalyst. nih.gov Deuterium labeling is a crucial tool for studying these mechanisms. researchgate.net For instance, this compound with deuterium on the phenyl ring could be used to investigate palladium-catalyzed C-H functionalization.

Key mechanistic questions that can be answered using this approach include:

Reversibility: If the C-H activation step is reversible, performing the reaction in a protic (H-containing) solvent would lead to a "washout" of the deuterium label from the starting material (H/D exchange). researchgate.net

Site Selectivity: By partially labeling multiple sites, one can directly identify which C-H bonds are most reactive and determine the regioselectivity of the reaction. nih.gov

Table 2: Hypothetical Outcomes in a Pd-Catalyzed C-H Activation Study of Phenyl-d4-Ethyl Cinnamate

Experimental ObservationMechanistic Implication
Significant primary KIE (kH/kD > 2) is observed.C-H bond cleavage is part of the rate-determining step.
No significant KIE is observed (kH/kD ≈ 1).C-H bond cleavage occurs in a fast step before or after the rate-determining step. researchgate.net
Deuterium is lost from the starting material over time when run in a normal solvent.The C-H activation step is reversible.
The deuterium label appears specifically at one position in the final product.Confirms the pathway of the reaction and the specific C-H bond that was functionalized.

Tracking Molecular Rearrangements and Atom Transfers

In reactions involving molecular rearrangements or the transfer of atoms between molecules, deuterium labeling provides an unambiguous way to follow the connectivity of atoms. If this compound, labeled at a specific position (e.g., the β-carbon), is subjected to a reaction known to cause skeletal rearrangements, the final position of the deuterium atom in the product molecule can confirm or disprove a proposed mechanism.

For example, in a hypothetical acid-catalyzed rearrangement, if the deuterium on the β-carbon of this compound is found on the α-carbon of the product, it would provide strong evidence for a mechanism involving a specific intermediate, such as a cyclopropanium ion or a 1,2-hydride shift, that facilitates this atom migration. Without the isotopic label, such intricate atomic movements would be impossible to track.

Probing Heterogeneous and Homogeneous Catalytic Cycles

The use of isotopically labeled compounds is a powerful tool for elucidating the mechanisms of complex chemical reactions. In the realm of catalysis, substituting specific hydrogen atoms with deuterium in a reactant molecule, such as in this compound, allows researchers to track the fate of these atoms throughout the catalytic cycle and to probe the nature of bond-breaking and bond-forming steps. This approach can provide invaluable insights into the reaction pathway, the rate-determining step, and the structure of transition states in both heterogeneous and homogeneous catalysis.

In a hypothetical study on the hydrogenation of the carbon-carbon double bond in ethyl cinnamate, the use of this compound, where deuterium atoms are strategically placed on the vinyl group (α and β positions), could be employed. By monitoring the distribution of deuterium in the product, ethyl 3-phenylpropanoate, and any recovered starting material, one can infer the mechanism of hydrogen addition. For instance, a stepwise addition mechanism might lead to a different deuterium scrambling pattern compared to a concerted addition.

Furthermore, the kinetic isotope effect (KIE), which is the ratio of the rate of reaction of the light isotopologue (Ethyl cinnamate) to the heavy isotopologue (this compound), can be measured. A primary KIE greater than 1 would indicate that the C-D bond is broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further details about the transition state geometry.

Below is a hypothetical data table illustrating the kind of results that could be obtained from such a study.

Hypothetical Kinetic Isotope Effects in the Catalytic Hydrogenation of Ethyl Cinnamate

Catalyst TypeCatalyst SystemkH/kD (Kinetic Isotope Effect)Mechanistic Implication
HomogeneousRhCl(PPh₃)₃1.2C-H(D) bond activation is not the rate-determining step.
HeterogeneousPd/C3.5C-H(D) bond cleavage is involved in the rate-determining step.

Biotransformation Pathway Analysis in Non-Human Model Systems

Isotopically labeled substrates are also instrumental in tracing the metabolic fate of compounds in biological systems. This compound can serve as a valuable probe in understanding how this ester is processed by enzymes, microorganisms, and in isolated biological systems like plant extracts or cell cultures.

Enzymatic Reaction Mechanisms with Deuterated Substrates

When studying the enzymatic hydrolysis of ethyl cinnamate by an esterase, for example, the use of this compound can help to elucidate the reaction mechanism. If the deuterium atoms are placed on the ethyl group, their fate can be tracked to understand the cleavage of the ester bond. While a significant primary KIE is not expected for the hydrolysis reaction itself (as the C-H bonds of the ethyl group are not directly broken), secondary KIEs can provide information about changes in hybridization at the reaction center.

Microbial Degradation Pathway Elucidation

Microorganisms employ a variety of metabolic pathways to break down organic compounds. To elucidate the degradation pathway of ethyl cinnamate by a specific bacterial or fungal strain, this compound can be introduced into the culture medium. By analyzing the metabolites produced over time using techniques like mass spectrometry, the deuterium label can be traced. This allows researchers to identify the sequence of biochemical reactions, such as hydrolysis, oxidation, and ring cleavage, that constitute the degradation pathway.

For instance, if the initial step is the hydrolysis of the ester to cinnamic acid and ethanol (B145695), the deuterium label on the ethyl group would be found in the ethanol fraction. Subsequent degradation of the cinnamic acid moiety could then be followed by tracking other metabolic intermediates.

The following table provides a hypothetical example of metabolites that could be identified in a microbial degradation study.

Hypothetical Metabolites Identified in the Microbial Degradation of this compound

Time (hours)Metabolite IdentifiedDeuterium LocationInferred Reaction
2Cinnamic acidNot labeledEster hydrolysis
2Ethanol-d4Ethyl groupEster hydrolysis
8Benzoic acidNot labeledSide-chain oxidation
16CatecholNot labeledAromatic ring hydroxylation

Understanding Metabolic Fate in Isolated Biological Systems (e.g., plant extracts, cell cultures)

Plant extracts and cell cultures contain a complex mixture of enzymes that can metabolize foreign compounds (xenobiotics). Introducing this compound to these systems allows for the study of its metabolic fate in a controlled environment. By analyzing the extract or cell lysate over time, researchers can identify various metabolic products. The presence of the deuterium label helps to distinguish the metabolites of this compound from the endogenous compounds present in the biological matrix. This can reveal important biotransformation reactions such as hydroxylation, conjugation, or glycosylation, which are common detoxification pathways in plants and other organisms.

Computational and Theoretical Studies of Ethyl Cinnamate D4

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

A foundational step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule. For Ethyl cinnamate-d4, this would involve geometry optimization to find the lowest energy conformers. The primary difference upon deuteration is the change in mass, which has a minimal effect on the equilibrium bond lengths and angles that define the molecular geometry. However, subtle changes in zero-point vibrational energy (ZPVE) due to the heavier deuterium (B1214612) atoms can slightly alter the relative energies of different conformers. The location of the four deuterium atoms on the phenyl ring would be critical in these calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Conformers This table is illustrative as specific research data is not available.

Parameter Conformer A (s-cis) Conformer B (s-trans)
C=C Bond Length (Å) 1.345 1.346
C=O Bond Length (Å) 1.218 1.217
C-D Bond Length (Å, avg.) 1.092 1.092
Dihedral Angle (O=C-C=C) ~0° ~180°

| Relative Energy (kcal/mol) | 0.00 | 1.25 |

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. For this compound, the most significant changes compared to the non-deuterated form would be observed in the vibrational modes involving the C-D bonds. The C-D stretching and bending frequencies are significantly lower than the corresponding C-H frequencies due to the heavier mass of deuterium. This isotopic shift is a key signature used in spectroscopic analysis to confirm deuteration.

Table 2: Predicted Isotopic Shifts in Vibrational Frequencies for this compound This table presents expected trends as specific research data is not available.

Vibrational Mode Typical C-H Frequency (cm⁻¹) Predicted C-D Frequency (cm⁻¹)
Aromatic C-H Stretch 3100-3000 ~2250

| Aromatic C-H Out-of-Plane Bend | 900-675 | ~750-550 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While deuterium is NMR-active (as ²H), it has a different gyromagnetic ratio and nuclear spin than protium (B1232500) (¹H). Computational methods can predict ¹H and ¹³C chemical shifts. The electronic environment, which dictates chemical shifts, is largely unchanged by isotopic substitution. Therefore, the ¹H and ¹³C NMR spectra would be very similar to the parent compound, with the primary difference being the absence of signals for the replaced protons and the potential for observing ²H signals in a deuterium NMR experiment. Coupling constants (J-coupling) between the remaining protons and adjacent carbons would also be predicted.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its behavior in different solvent environments, its conformational flexibility, and transport properties. The increased mass of the deuterated phenyl ring would lead to slower translational and rotational diffusion compared to the non-deuterated molecule. These simulations would track the trajectory of each atom based on a force field, which would need to be properly parameterized to account for the properties of deuterium.

Modeling of Kinetic Isotope Effects via Transition State Theory

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. Transition state theory is used to computationally model the KIE. In reactions involving the cleavage of a C-H bond on the phenyl ring of ethyl cinnamate (B1238496), substituting hydrogen with deuterium would lead to a primary KIE. Because the C-D bond has a lower zero-point energy than a C-H bond, more energy is required to break it, resulting in a slower reaction rate. DFT calculations of the reactants and the transition state structure would be used to calculate the vibrational frequencies and ZPVEs needed to predict the KIE value (kH/kD).

Quantum Chemical Characterization of Reaction Intermediates and Transition States

For any chemical reaction that this compound undergoes, quantum chemical methods can be used to characterize the structures and energies of any short-lived intermediates and the high-energy transition states that connect them. This is crucial for understanding the reaction mechanism. For example, in an electrophilic aromatic substitution reaction on the deuterated phenyl ring, calculations would determine the stability of the sigma complex (the reaction intermediate) and the energy barrier to its formation and subsequent loss of a deuteron (B1233211) to reform the aromatic ring. These calculations would be essential for rationalizing the observed regioselectivity and reaction rates.

Future Research Directions and Emerging Applications in Chemical Science

Development of Advanced and Sustainable Deuteration Methodologies

The synthesis of deuterated compounds is a cornerstone of their application. Historically, methods for deuterium (B1214612) incorporation often involved harsh conditions or expensive reagents. The future of deuteration lies in the development of more efficient, selective, and environmentally benign methodologies.

Recent advancements have moved towards catalytic and electrochemical approaches that offer sustainability. For instance, transition-metal-catalyzed methods, such as Rh-catalyzed transfer deuteration, can utilize heavy water (D₂O) as an inexpensive and readily available deuterium source. marquette.edu One reported method demonstrated the transfer deuteration of ethyl cinnamate (B1238496) to its α,β-dideuterated form in good yield using D₂O facilitated by a Titanium(III) complex. marquette.edu Electrochemical strategies represent another green frontier, using electricity to drive the deuteration of α,β-unsaturated carbonyl compounds under catalyst- and external-reductant-free conditions. nju.edu.cnresearchgate.net These methods can achieve high deuterium incorporation rates and yields, often in neutral conditions, avoiding the need for stoichiometric metallic reductants. researchgate.net

Flow synthesis is also emerging as a highly efficient technology for producing deuterated aromatic compounds. tn-sanso.co.jp By coupling flow reactors with microwave heating, this technique significantly enhances reaction efficiency, reduces process time, and can lower the required amount of expensive D₂O compared to traditional batch synthesis. tn-sanso.co.jp Other innovative strategies include manganese-catalyzed ortho-deuteration of aromatic systems and copper-catalyzed degree-controlled deacylative deuteration, which allows for the selective installation of one, two, or three deuterium atoms at specific sites. chemistryviews.orgnih.gov

These advanced methodologies promise to make deuterated compounds like Ethyl cinnamate-d4 more accessible and cost-effective, broadening their applicability in research and industry. tn-sanso.co.jp

Table 1: Comparison of Modern Deuteration Techniques

Methodology Deuterium Source Key Advantages Relevant Substrate Class Citations
Catalytic Transfer Deuteration D₂O, MeOD, AcOD High selectivity, use of inexpensive deuterium source Alkenes, Unsaturated Esters marquette.edu
Electrochemical Deuteration D₂O Catalyst- and external-reductant-free, high efficiency, mild conditions α,β-Unsaturated Carbonyls nju.edu.cnresearchgate.net
Flow Synthesis with Microwaves D₂O Reduced reaction time, high throughput, efficient heating, lower D₂O consumption Aromatic Compounds tn-sanso.co.jp
Radical Deuteration D₂O, CD₃OD Diversity of reaction types, excellent regioselectivity, environmentally friendly Unsaturated Bonds, Carboxylic Acids nju.edu.cn

Integration of this compound with Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures. The integration of stable isotopically labeled (SIL) compounds like this compound as internal standards is critical for achieving accurate and precise quantification in these analyses. scispace.comnih.gov

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), an ideal internal standard co-elutes with the analyte but is distinguishable by the detector. scispace.comijarnd.com this compound serves this purpose perfectly for the analysis of its non-deuterated counterpart. It shares nearly identical physicochemical properties, ensuring it behaves similarly during sample extraction, chromatography, and ionization. nih.gov However, its increased mass due to the deuterium atoms allows the mass spectrometer to detect it as a distinct chemical entity from the native ethyl cinnamate.

The use of a SIL internal standard corrects for variations in sample preparation, injection volume, and matrix effects—where other components in a sample suppress or enhance the ionization of the target analyte. scispace.comnih.govisotope.com This leads to significantly improved accuracy and reproducibility in quantitative assays. scispace.com While deuterium-labeled compounds can sometimes exhibit slightly different retention times from their non-labeled analogues, this is often manageable and outweighed by the benefits of correcting for variability in detection. scispace.comnih.gov The development of high-resolution mass spectrometry (HRMS) further enhances the ability to resolve and accurately quantify both the labeled standard and the native analyte, even in highly complex matrices. chromatographyonline.comrsc.org

Table 2: Role of this compound in Hyphenated Techniques

Hyphenated Technique Role of this compound Analytical Advantage Citations
GC-MS Internal Standard Corrects for variability in injection, ionization, and sample loss; improves quantification of volatile compounds. nih.govgoogle.com
LC-MS Internal Standard Mitigates matrix effects, corrects for recovery and stability issues, enabling accurate bioanalysis. scispace.comnih.govchromatographyonline.com
LC-UV-MS Internal Standard Combines UV detection with mass-specific identification for rapid, accurate screening of natural products. ijarnd.com

Novel Applications in Isotopic Tracing for Environmental Fate Research (e.g., abiotic degradation)

Understanding the environmental fate of organic compounds—how they move, persist, and degrade in ecosystems—is crucial for environmental risk assessment. Isotopic tracers offer a powerful tool for these investigations. wur.nl this compound has significant potential as a tracer to study the environmental pathways of cinnamates and structurally related compounds, which are used in fragrances, food, and sunscreens. researchgate.netnih.govmdpi.com

A key challenge in biodegradability testing is distinguishing between the original contaminant that has become bound to soil (xenobiotic non-extractable residues, or xenoNERs) and residues that have been incorporated into the biomass of microorganisms after degradation (bioNERs). nih.gov Recent research has shown that deuterium labeling is exceptionally well-suited for this purpose. Because water is abundant in the environment, microorganisms preferentially use hydrogen from water for biosynthesis rather than the deuterium from a labeled contaminant. nih.gov Consequently, very little deuterium is incorporated into microbial biomass. This means that any deuterium detected in soil-bound residues primarily represents the original compound or its direct transformation products (xenoNERs), providing a clearer picture of persistence. nih.gov

Furthermore, this compound can be used to study specific degradation processes. For example, direct photolysis (degradation by sunlight) is a major attenuation pathway for some cinnamate derivatives in surface waters. researchgate.net By tracking the disappearance of this compound and the appearance of its deuterated degradation products, researchers can precisely map these abiotic degradation pathways and determine their rates, free from interference from background levels of the non-deuterated compound. Studies have confirmed that the carbon-deuterium bonds on aromatic rings and aliphatic chains are generally stable against abiotic cleavage under typical environmental conditions, making them reliable tracers for incubation studies. nih.govchemrxiv.org

Potential as a Mechanistic Probe in Material Science Applications (e.g., polymerization kinetics)

In material science, deuteration offers a unique window into the structure, dynamics, and reaction mechanisms of polymers. sci-hub.seosti.gov The distinct properties of deuterium compared to hydrogen make this compound a valuable probe for studying polymers derived from or incorporating the cinnamate functional group.

One of the most powerful applications is in neutron scattering. Hydrogen and deuterium scatter neutrons very differently. By selectively deuterating parts of a polymer, researchers can create "contrast" that makes specific structures visible to neutron beams. sci-hub.seresearchgate.net This technique is used to investigate polymer chain conformation, the mixing of different polymers in a blend, and the self-assembly of block copolymers. sci-hub.seacs.org

This compound can also serve as a mechanistic probe to study polymerization kinetics through the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net If the breaking of a specific C-H bond is the slowest, rate-determining step of a polymerization reaction, replacing that hydrogen with deuterium will slow the reaction down. By strategically placing the deuterium atoms on the this compound molecule (e.g., on the vinyl group) and measuring the reaction rate compared to the non-deuterated version, scientists can determine if that specific position is involved in the critical bond-breaking/forming events of the polymerization mechanism. This provides fundamental insights that are difficult to obtain through other methods and can aid in the design of new polymers and polymerization catalysts. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Ethyl cinnamate-d4, and how does deuteration impact reaction conditions?

this compound is typically synthesized via the Wittig reaction, substituting deuterated reagents (e.g., deuterated ethanol) to achieve isotopic labeling. The deuteration process may alter reaction kinetics due to kinetic isotope effects (KIEs), requiring extended reaction times or adjusted temperatures. For example, replacing ethanol-d0 with ethanol-d6 in esterification steps necessitates rigorous anhydrous conditions to minimize proton back-exchange. Reaction progress should be monitored using mass spectrometry to confirm deuteration efficiency .

Q. How should researchers characterize the purity and deuteration level of this compound?

  • Nuclear Magnetic Resonance (NMR): The absence of proton signals at the deuterated positions (e.g., ethyl group protons) in 1H^1H-NMR spectra confirms deuteration. Residual protonated peaks can quantify isotopic purity.
  • Mass Spectrometry (MS): High-resolution MS detects the characteristic isotopic pattern (e.g., +4 Da shift for four deuteriums) and quantifies isotopic enrichment.
  • Chromatography: Reverse-phase HPLC with UV detection verifies chemical purity, while deuterated analogs may exhibit slight retention time shifts due to isotopic mass differences .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound should be treated as a hazardous chemical. Key precautions include:

  • Use of fume hoods to avoid inhalation of volatile compounds.
  • Gloves and goggles to prevent skin/eye contact.
  • Storage in airtight, deuterated solvent-compatible containers to minimize isotopic contamination.
  • Refer to safety data sheets (SDS) for spill management and disposal guidelines .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its physicochemical properties compared to the non-deuterated form?

Deuteration introduces measurable changes:

  • Thermodynamic Properties: Reduced zero-point energy in C-D bonds lowers vapor pressure and increases boiling point by ~0.5–1°C.
  • Kinetic Isotope Effects (KIEs): Reactions involving C-D bond cleavage (e.g., enzymatic hydrolysis) exhibit rate reductions by a factor of 6–10, which must be accounted for in kinetic studies.
  • Spectroscopic Shifts: In infrared (IR) spectroscopy, C-D stretching vibrations appear at ~2100–2200 cm1^{-1}, distinct from C-H (~2800–3000 cm1^{-1}) .

Q. What computational methods are suitable for modeling this compound’s behavior in catalytic systems?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) can predict:

  • Isotopic Substituent Effects: Energy barriers for deuterium-related transitions states.
  • Solvent Interactions: Polarizable continuum models (PCM) simulate solvation effects on deuterated vs. non-deuterated forms.
  • Vibrational Frequencies: Compare calculated IR/NMR spectra with experimental data to validate deuteration sites .

Q. What strategies mitigate discrepancies in quantifying this compound when used as an internal standard in complex matrices?

  • Matrix-Matched Calibration: Prepare calibration curves in the same biological or environmental matrix to account for ion suppression/enhancement in LC-MS.
  • Isotopic Dilution: Spike samples with a known quantity of 13C^{13}C-labeled analog to correct for recovery losses.
  • Statistical Validation: Use t-tests or ANOVA to compare intra- and inter-day precision, ensuring relative standard deviation (RSD) <5% for robust quantification .

Q. How can researchers resolve contradictions in deuterium incorporation efficiency across synthetic batches?

  • Controlled Variable Analysis: Systematically test variables like solvent deuteration grade, catalyst activity, and reaction humidity.
  • Isotopic Exchange Monitoring: Track proton-deuterium exchange rates using 2H^2H-NMR or MS/MS fragmentation.
  • Error Propagation Models: Apply Monte Carlo simulations to identify critical parameters (e.g., reagent purity) contributing to batch variability .

Methodological Guidelines

  • Data Presentation: Tabulate deuteration efficiency, purity, and physicochemical properties (Table 1).
    Table 1: Key Analytical Parameters for this compound

    ParameterMethodTypical Value
    Isotopic Purity1H^1H-NMR≥98% D-incorporation
    Chemical PurityHPLC-UV≥99.5%
    Boiling Point ShiftDifferential Scanning Calorimetry+0.8°C vs. non-deuterated
  • Statistical Analysis: Report confidence intervals (95%) for kinetic or thermodynamic data derived from replicated experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.